6-Chloro-4-fluoro-1H-indazole
Overview
Description
6-Chloro-4-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4ClFN2 and its molecular weight is 170.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One study focuses on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, demonstrating the importance of 6-Chloro-4-fluoro-1H-indazole in understanding intermolecular interactions, including C–H⋯π and lp⋯π interactions. These interactions were studied using different thermal techniques and supported by quantum mechanical calculations, providing deeper insights into the nature of these interactions (Shukla et al., 2014).
Corrosion Inhibition
Another application involves the use of triazole derivatives as corrosion inhibitors for mild steel in acid media. The study evaluated the inhibition efficiencies of these compounds, revealing their potential in protecting metals against corrosion, further supported by quantum chemical calculations to understand the relationship between molecular structure and inhibition efficiency (Li et al., 2007).
Click Chemistry in Drug Discovery
Click chemistry, particularly the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, represents a powerful tool in drug discovery, illustrating the significance of this compound in synthesizing compounds that readily associate with biological targets. This method is highlighted for its high degree of dependability and bio-compatibility (Kolb & Sharpless, 2003).
Development of Organic Functional Materials
The development of donor-acceptor-type biheteroaryl fluorophores through C-H activation showcases the role of this compound in organic synthesis. This approach enables the construction of a large library of fluorophores with tunable emissions, contributing significantly to the field of organic electronics and fluorescence imaging (Cheng et al., 2016).
Anticancer Research
In the realm of anticancer research, the compound has been utilized in the discovery and optimization of novel classes of antagonists, demonstrating its utility in developing therapeutics targeting specific ion channels involved in pain and inflammation pathways (Rooney et al., 2014).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, and/or modulate certain kinases, which play a role in the treatment of kinase-induced diseases such as cancer .
Biochemical Pathways
Indazole-containing compounds are known to interact with various biochemical pathways due to their wide range of medicinal applications .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability .
Result of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications, suggesting they have significant molecular and cellular effects .
Action Environment
Environmental factors can often play a significant role in the effectiveness of a compound .
Biochemical Analysis
Biochemical Properties
6-Chloro-4-fluoro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and acetylcholinesterase, which are involved in critical cellular processes . The interaction of this compound with these enzymes can lead to modulation of signaling pathways and alteration of cellular functions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have demonstrated antiproliferative effects on cancer cell lines, including colon and melanoma cells . The compound’s impact on cell signaling pathways, such as the PI3K/Akt pathway, can lead to changes in cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, such as PI3K, and inhibit their activity, thereby affecting downstream signaling pathways . Additionally, this compound may interact with transcription factors, leading to alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound’s stability can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of target enzymes and persistent changes in cellular processes . The degradation of the compound over time can also impact its efficacy and potency.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have reported threshold effects, where low doses of the compound may have minimal impact, while higher doses can lead to significant biological effects . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity . The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures, such as the nucleus or mitochondria, can influence its interaction with biomolecules and subsequent biological effects.
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDFRHPVLKHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646410 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-29-6 | |
Record name | 6-Chloro-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.